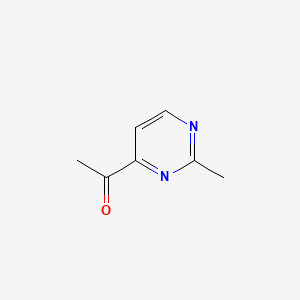

4-Acetyl-2-methylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylpyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)7-3-4-8-6(2)9-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADBZWAGUOHTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867368 | |

| Record name | Ethanone, 1-(2-methyl-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Burnt meaty aroma | |

| Record name | 4-Acetyl-2-methylpyrimidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

87.00 to 89.00 °C. @ 10.00 mm Hg | |

| Record name | 4-Acetyl-2-methylpyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; Soluble in fats, Soluble (in ethanol) | |

| Record name | 4-Acetyl-2-methylpyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Acetyl-2-methylpyrimidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.096-1.102 | |

| Record name | 4-Acetyl-2-methylpyrimidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1556/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67860-38-2 | |

| Record name | 1-(2-Methyl-4-pyrimidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67860-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067860382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2-methyl-4-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-methyl-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylpyrimidin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETYL-2-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S259JU961 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetyl-2-methylpyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Wirkmechanismus

Target of Action

4-Acetyl-2-methylpyrimidine, also known as 1-(2-methylpyrimidin-4-yl)ethanone, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties. The primary targets of this compound are believed to be the human microglia and neuronal cell models.

Mode of Action

It is suggested that the compound interacts with its targets, leading to promising neuroprotective and anti-inflammatory properties. The compound has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Biochemical Pathways

It is suggested that the compound may act through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway.

Result of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the synthesized compounds, some exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.

Biologische Aktivität

4-Acetyl-2-methylpyrimidine is a substituted pyrimidine derivative with significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of approximately 136.15 g/mol. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Overview of Biological Activity

This compound exhibits various biological activities, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications in drug development. The compound's structure features an acetyl group at the 4-position and a methyl group at the 2-position of the pyrimidine ring, contributing to its reactivity and biological interactions.

Key Biological Activities

- Antimicrobial Activity : Research indicates that this compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Enzyme Interaction : The compound interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation. Inhibition of p38α MAPK activity by this compound can modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

- Metabolic Pathways : this compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may exhibit distinct biological activities. Understanding these metabolic pathways is essential for evaluating the compound's pharmacokinetics and safety profile.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies have elucidated potential pathways:

- Cell Signaling Modulation : By inhibiting p38α MAPK, the compound influences signaling pathways that regulate inflammation and stress responses. This modulation can affect gene expression and cellular metabolism, potentially leading to therapeutic benefits in conditions characterized by excessive inflammation .

- Stability and Dosage Effects : Laboratory studies have shown that the compound remains stable under standard conditions, allowing for consistent experimental results. Dosage variations in animal models indicate that lower doses effectively inhibit p38α MAPK activity without significant adverse effects, highlighting its therapeutic window.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Research indicates that 4-acetyl-2-methylpyrimidine exhibits promising neuroprotective effects. It is suggested that the compound interacts with various biological targets, potentially leading to:

- Inhibition of ER stress : This may prevent neuronal damage under stress conditions.

- Reduction of apoptosis : By inhibiting programmed cell death pathways, it may help preserve neuronal integrity.

- Modulation of inflammatory pathways : Specifically, it affects the NF-kB pathway, which plays a crucial role in inflammation and neurodegenerative diseases.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly through its influence on cyclooxygenase (COX) enzymes:

- COX Inhibition : Preliminary studies have shown that derivatives of this compound can inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response. Compounds derived from pyrimidines have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- In Vivo Studies : In animal models, pyrimidine derivatives exhibited significant reductions in edema and granuloma formation, indicating their potential as effective anti-inflammatory agents .

Flavoring Agent in Food Chemistry

This compound is also recognized for its aromatic properties, making it valuable in the food industry:

- Flavor Enhancement : It is utilized as a flavoring agent due to its ability to enhance the sensory characteristics of food products. Its presence can contribute to a "meaty" taste profile, making it suitable for various culinary applications.

- Safety and Usage Levels : Regulatory bodies have evaluated its safety for use in food products, establishing guidelines for acceptable usage levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

The following table compares 4-Acetyl-2-methylpyrimidine with structurally and functionally related compounds, emphasizing synthesis, applications, and safety profiles.

Key Findings from Comparative Analysis

Flavoring Efficacy: this compound is unique in imparting roast beef-like notes, whereas other pyrimidines (e.g., 5,7-Dihydro-2-methylthienopyrimidine) lack specific meaty associations . Pyrazoles (e.g., 1-Phenyl-3-propylpyrazole) are structurally distinct but share flavoring roles, though with higher NOAELs (25 mg/kg/day vs. 1 mg/kg/day for this compound) .

Safety Profiles: this compound has a lower NOAEL (1 mg/kg/day) compared to other flavoring pyrimidines, necessitating stricter usage limits despite its low exposure levels (MSDI 0.011 µg/day) . The thienopyrimidine derivative (FEMA 3338) shows a higher NOAEL (6.6 mg/kg/day), indicating greater tolerance in toxicological studies .

Synthetic Routes: this compound is synthesized via custom processes by specialty manufacturers (e.g., Robinson Brothers), contrasting with derivatives like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, which use enaminone-guanidine reactions . Thiirane-based reagents are employed for sulfur-containing pyrimidines (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate), highlighting versatility in functional group introduction .

Industrial Applications: While this compound is exclusively a flavorant, other pyrimidines (e.g., 2-Amino-4-methylpyrimidine) serve as intermediates in drug synthesis, reflecting divergent market roles .

Vorbereitungsmethoden

Direct Pyrimidine Ring Construction via Cyanoacetamide and Formamide Derivatives

One industrially relevant approach to pyrimidine derivatives related to 4-acetyl-2-methylpyrimidine involves the condensation of cyanoacetamide with formamide derivatives in the presence of acyl halides and catalysts. Although this method is primarily reported for synthesizing 2-methyl-4-amino-5-cyanopyrimidine, the underlying chemistry is adaptable for this compound derivatives.

-

- Reaction of cyanoacetamide with formamide derivatives (e.g., N,N-dimethylformamide) in the presence of an acyl halide such as phosphorus oxychloride and a catalyst like pyridine at low temperatures (-10°C) over 12 hours.

- Subsequent condensation with acetamidine hydrochloride under basic conditions (using bases such as sodium hydroxide or potassium methoxide) in organic solvents (fatty alcohols) at 0–30°C for 1–30 hours to form the pyrimidine ring.

| Parameter | Value/Range |

|---|---|

| Formamide derivative | N,N-dimethylformamide |

| Acyl halide | Phosphorus oxychloride (POCl3) |

| Catalyst | Pyridine |

| Molar ratio (cyanoacetamide:formamide derivative) | 1:2 |

| Molar ratio (cyanoacetamide:acyl halide) | 1:2 |

| Temperature | -10°C |

| Reaction time | 12 hours |

| Base (for condensation) | NaOH, KOH, NaOMe, KOMe, etc. |

| Solvent (for condensation) | Fatty alcohols (C6-Q) |

| Temperature (condensation) | 0–30°C |

| Reaction time (condensation) | 1–30 hours |

This method is lauded for its short process time, operational simplicity, and suitability for industrial production.

Acetylation and Functional Group Transformations on Pyrimidine Precursors

Another approach involves the acetylation of methyl-substituted pyrimidine or related aromatic compounds, followed by cyanation and hydrolysis steps to introduce the acetyl group at the 4-position and methyl group at the 2-position.

- Example Process:

- Starting with 2-fluorotoluene derivatives, an acylating reagent is added to perform acetylation, yielding 4-fluoro-3-methylacetophenone.

- Cyanation of this intermediate produces 3-methyl-4-cyanoacetophenone.

- Acid hydrolysis converts the cyano group to the acetyl group, forming 2-methyl-4-acetyl benzoic acid.

- Esterification with methanol yields methyl 2-methyl-4-acetyl benzoate.

Although this process is described for benzoate derivatives, the strategy of stepwise functionalization through acetylation, cyanation, hydrolysis, and esterification can be adapted for pyrimidine ring systems to introduce the acetyl and methyl groups in the correct positions.

- Advantages:

- High reaction yields.

- Simple operation.

- Low cost and easy availability of reagents.

- Feasibility for scale-up.

| Step | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| S1 | Acetylation | Acylating reagent, 2-fluorotoluene | 4-Fluoro-3-methylacetophenone |

| S2 | Cyanation | Cyanating reagent | 3-Methyl-4-cyanoacetophenone |

| S3 | Hydrolysis | Acid | 2-Methyl-4-acetyl benzoic acid |

| S4 | Esterification | Methanol | Methyl 2-methyl-4-acetyl benzoate |

This method is noted for its straightforwardness and high yield, suggesting potential adaptation for pyrimidine derivatives.

Synthesis via Malonate and Acetamidine Derivatives

A patent discloses a method for synthesizing 4,6-dihydroxy-2-methylpyrimidine, which shares the 2-methylpyrimidine core and involves condensation reactions with malonate and acetamidine derivatives. This method, while targeting dihydroxy derivatives, provides insight into mild and environmentally safer pyrimidine ring formation.

-

- Sodium methoxide is added to methanol under ice bath conditions.

- Dimethyl malonate and acetamidine hydrochloride are added with stirring.

- The mixture is warmed to 18–25°C and reacted for 3–5 hours.

- Methanol is removed under reduced pressure.

- Water is added, and pH is adjusted to 1–2 to induce crystallization.

- Product is filtered, washed, and dried.

| Reagent | Molar Ratio (to dimethyl malonate) |

|---|---|

| Sodium methoxide | 2.5–4.5:1 |

| Acetamidine hydrochloride | 1–2:1 |

| Methanol volume to dimethyl malonate mass | 10–12 mL/g |

This method replaces toxic reagents like phosgene with triphosgene, enhancing safety and environmental compatibility. The process is suitable for industrial scale-up and may be modified for acetyl-substituted pyrimidines.

Aminomethylation and Pyrimidine Functionalization

Although focused on 2-methyl-4-amino-5-aminomethylpyrimidine, the synthetic strategies involving aminomethylation and subsequent functional group transformations provide a foundation for preparing acetylated pyrimidines.

- The preparation involves the use of alkoxypropionitriles as precursors, which are less toxic and easier to handle than aminopropionitriles.

- The process includes condensation, reduction, and saponification steps to introduce amino and methyl groups.

- Challenges include the need for careful control of oxidation states and avoiding overconsumption of expensive reagents like acetamidine.

While not directly synthesizing this compound, these methods illustrate the complexity of functionalizing the pyrimidine ring and may inform modifications for acetyl group introduction.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations/Notes |

|---|---|---|---|---|---|

| 1 | Cyanoacetamide, formamide derivatives | POCl3, pyridine, bases (NaOH, KOH) | Low temp (-10°C), 12h; condensation 0–30°C, 1–30h | Short process, industrially scalable | Mainly for amino-cyano pyrimidines; adaptation needed |

| 2 | 2-Fluorotoluene derivatives | Acylating agents, cyanating agents, acid, methanol | Multi-step; acetylation, cyanation, hydrolysis, esterification | High yield, simple, cost-effective | Developed for benzoate derivatives; requires adaptation for pyrimidines |

| 3 | Dimethyl malonate, acetamidine hydrochloride | Sodium methoxide, triphosgene substitute | Ice bath to 25°C, 3–5h reaction, pH adjustment | Environmentally safer, suitable for scale-up | Targets dihydroxy pyrimidines; modification needed for acetyl derivatives |

| 4 | Alkoxypropionitriles | Acetamidine, reducing agents | Multi-step with reduction and saponification | Uses less toxic precursors | Complex oxidation state control; indirect for acetyl derivatives |

Research Findings and Notes

The condensation of cyanoacetamide with formamide derivatives in the presence of acyl halides is a robust method for constructing the pyrimidine ring with methyl substitution at position 2 and functional groups at position 4. This method's adaptability for acetyl substitution is promising due to the control over reaction conditions and reagents.

Multi-step functionalization starting from substituted aromatic compounds provides a high-yield route to acetylated methyl derivatives, which can potentially be extended to pyrimidine rings via analogous chemistry.

Environmentally friendly synthesis routes using malonate and acetamidine hydrochloride under mild conditions offer safer alternatives to traditional phosgene-based methods, an important consideration for industrial applications.

Aminomethylation strategies highlight the challenges in introducing amino and methyl groups in pyrimidines, which indirectly inform the preparation of acetylated analogs by emphasizing the need for precise control of functional group transformations.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-Acetyl-2-methylpyrimidine, and how should data be interpreted?

- Methodological Answer : Use a combination of 1H/13C NMR (in deuterated solvents like DMSO-d6 or CDCl3), FT-IR (to confirm acetyl C=O stretching ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) . Compare experimental data with PubChem entries for pyrimidine derivatives (e.g., matching methyl and acetyl group signals in 4-Amino-5-methylpyrimidine ). For structural validation, X-ray crystallography (as in 4-Methyl-6-phenylpyrimidine ) can resolve ambiguities in tautomeric forms.

Q. How can researchers design toxicity screening protocols for this compound in preliminary studies?

- In vitro : Use Ames tests for mutagenicity and hepatocyte assays for metabolic stability.

- In vivo : Conduct acute toxicity studies in rodents (e.g., OECD 423) at doses ≤1 mg/kg/day, referencing the 13-week rat study by Peano (1981) .

- Data Cross-Validation : Align results with historical data on pyrimidine derivatives (e.g., 2-Amino-4-hydroxy-6-methylpyrimidine ).

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Computational Refinement : Use density functional theory (DFT) to model acetyl group electronic effects and compare with experimental NMR shifts .

- Reactivity Validation : Perform kinetic studies under varying pH/temperature to test predicted nucleophilic sites (e.g., pyrimidine N1/N3 positions).

- Database Cross-Check : Validate predictions against Reaxys/PubChem reaction datasets (e.g., acetylation pathways in pyrimidines ).

Q. How can researchers address discrepancies in reported metabolic pathways of this compound across species?

- Methodological Answer :

- Comparative Metabolomics : Use LC-MS/MS to profile metabolites in rat vs. human liver microsomes, referencing Posternak et al. (1969) .

- Enzyme Inhibition Studies : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify species-specific modifiers.

- Dose-Response Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro data to in vivo scenarios .

Q. What experimental approaches optimize the synthetic yield of this compound while minimizing side products?

- Methodological Answer :

- Reaction Optimization :

| Parameter | Condition | Impact |

|---|---|---|

| Solvent | Anhydrous DMF | Reduces hydrolysis of acetyl groups |

| Catalyst | Pd/C (2 mol%) | Enhances regioselectivity |

| Temperature | 80–100°C | Balances reaction rate vs. decomposition |

- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., deacetylated products) and adjust stoichiometry .

Q. How should researchers validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize kinases or acetyltransferases based on structural analogs (e.g., 4-Hydroxy-2-(trifluoromethyl)pyrimidine ).

- Assay Design :

- Use fluorescence polarization for real-time binding kinetics.

- Include positive controls (e.g., known pyrimidine-based inhibitors ).

- Data Normalization : Correct for autofluorescence of the acetyl group using blank reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.